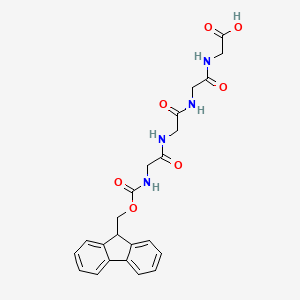

Fmoc-Gly-Gly-Gly-Gly

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXACLWNQEOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678761 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001202-16-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-Gly: Properties, Structure, and Applications

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-tetraglycine (Fmoc-Gly-Gly-Gly-Gly-OH) is a pivotal building block in modern peptide chemistry and bioconjugation. Its unique structure, featuring a hydrophobic Fmoc protecting group and a hydrophilic tetra-glycine chain, imparts distinct physicochemical properties that are instrumental in solid-phase peptide synthesis (SPPS), the development of advanced drug delivery systems, and the construction of self-assembling biomaterials. This guide provides a comprehensive technical overview of Fmoc-Gly-Gly-Gly-Gly-OH, detailing its chemical and structural properties, providing field-proven protocols for its synthesis and analysis, and exploring its key applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fmoc-Tetraglycine

The advent of Fmoc-based solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by offering a milder and more versatile alternative to traditional Boc chemistry.[1] Within the extensive library of Fmoc-protected amino acids, Fmoc-Gly-Gly-Gly-Gly-OH holds a special place. The tetra-glycine sequence provides a flexible, hydrophilic spacer, which is crucial for a variety of applications. The N-terminal Fmoc group ensures temporary protection of the amine, allowing for controlled, stepwise elongation of peptide chains.[2] This strategic combination of a bulky, hydrophobic protecting group and a simple, flexible peptide chain makes Fmoc-Gly-Gly-Gly-Gly-OH a versatile tool in both synthetic and materials science contexts.

Physicochemical and Structural Properties

A thorough understanding of the chemical and physical properties of Fmoc-Gly-Gly-Gly-Gly-OH is paramount for its effective use in experimental design.

Core Molecular Data

The fundamental properties of Fmoc-Gly-Gly-Gly-Gly-OH are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycylglycine | [2] |

| Synonyms | Fmoc-tetraglycine | |

| CAS Number | 1001202-16-9 | [3] |

| Molecular Formula | C₂₃H₂₄N₄O₇ | [3] |

| Molecular Weight | 468.46 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Storage Conditions | 2-8°C, desiccated | [2] |

Solubility Profile

Fmoc-Gly-Gly-Gly-Gly-OH exhibits solubility characteristics typical of Fmoc-protected peptides. It is generally soluble in polar aprotic organic solvents but has limited solubility in water at neutral pH.

-

High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]

-

Moderate to Low Solubility: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH)[4]

-

Insoluble: Water[4]

Causality Insight: The large, nonpolar fluorenyl group dominates the molecule's solubility profile, favoring organic solvents. The peptide backbone contributes to some polarity, but not enough to confer significant aqueous solubility while the Fmoc group is attached. For reactions in aqueous buffers, a co-solvent like DMSO is often necessary.

Thermal Properties

-

Fmoc-Gly-Gly-Gly-OH: A predicted boiling point is approximately 811.8±65.0 °C at 760 mmHg.[6]

A predicted boiling point for Fmoc-Gly-Gly-Gly-Gly-OH is around 930.4±65.0 °C.[2] The high thermal stability is characteristic of the robust urethane linkage and the peptide backbone.

Chemical Structure and Conformation

The structure of Fmoc-Gly-Gly-Gly-Gly-OH is defined by three key components:

-

The Fmoc Group: A bulky, aromatic, and base-labile protecting group. Its hydrophobicity is a driving force for self-assembly and can influence the solubility of the entire peptide.

-

The Tetraglycine Backbone: A highly flexible and hydrophilic chain of four glycine residues. The absence of side chains in glycine minimizes steric hindrance during synthesis and in the final peptide structure.

-

The C-terminal Carboxylic Acid: The reactive site for coupling to the free amine of another amino acid or a resin support.

The flexibility of the glycine backbone allows for a wide range of conformations in solution. However, in the solid state or in self-assembled structures, intermolecular hydrogen bonding between the amide groups and π-π stacking of the fluorenyl rings can lead to more ordered arrangements.[7]

Synthesis and Purification

Fmoc-Gly-Gly-Gly-Gly-OH can be synthesized through standard solid-phase or solution-phase peptide synthesis methods. Below is a representative protocol for its use in extending a peptide chain via Fmoc-based SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Peptide Elongation

This protocol outlines the steps for coupling Fmoc-Gly-Gly-Gly-Gly-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Gly-Gly-Gly-Gly-OH

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Piperidine solution (20% in DMF)

-

Kaiser test kit

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with a fresh portion of 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirm the presence of a free amine using a Kaiser test (a positive test results in a blue color).[8]

-

-

Activation of Fmoc-Gly-Gly-Gly-Gly-OH:

-

In a separate vessel, dissolve Fmoc-Gly-Gly-Gly-Gly-OH (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.9 equivalents) and HOBt (3 equivalents).

-

Add DIPEA (6 equivalents) to the solution to begin the activation. Allow to stand for a few minutes.

-

-

Coupling to the Resin:

-

Add the activated Fmoc-Gly-Gly-Gly-Gly-OH solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction with a Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any residual reagents.

-

Experimental Workflow for Peptide Elongation using Fmoc-Gly-Gly-Gly-Gly-OH

Caption: Workflow for coupling Fmoc-Gly-Gly-Gly-Gly-OH in SPPS.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Fmoc-Gly-Gly-Gly-Gly-OH and peptides incorporating it.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-Gly-Gly-Gly-OH.

Typical RP-HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]

-

Gradient: A linear gradient from 30% to 90% B over 20-30 minutes.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).[2]

-

Expected Outcome: A single major peak indicating high purity. The retention time will depend on the specific gradient and column used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Expected Mass: The theoretical monoisotopic mass of Fmoc-Gly-Gly-Gly-Gly-OH is 468.16 g/mol .

-

Observed Ions: In positive ion mode, the expected ions would be [M+H]⁺ at m/z 469.17 and [M+Na]⁺ at m/z 491.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Fmoc Group: Multiple peaks between 7.3 and 7.9 ppm (aromatic protons) and a characteristic peak around 4.2-4.3 ppm (CH and CH₂ of the fluorenyl moiety).[10][11]

-

Glycine Residues: Methylene protons (α-CH₂) will appear as doublets or multiplets between 3.6 and 4.0 ppm. The amide protons (NH) will be visible as triplets between 8.0 and 8.5 ppm.

-

Carboxylic Acid: A broad singlet above 12 ppm.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Fmoc Group: Aromatic carbons between 120 and 145 ppm, and the CH and CH₂ carbons around 47 and 66 ppm.[11][12]

-

Glycine Residues: α-carbons around 41-43 ppm and carbonyl carbons around 168-172 ppm.[1]

Analytical Workflow for Quality Control

Caption: Quality control workflow for Fmoc-Gly-Gly-Gly-Gly-OH.

Key Applications in Research and Development

The unique properties of Fmoc-Gly-Gly-Gly-Gly-OH make it a valuable reagent in several advanced applications.

Peptide Synthesis and Modification

The primary application of Fmoc-Gly-Gly-Gly-Gly-OH is as a building block in SPPS to introduce a flexible, hydrophilic tetra-glycine spacer into a peptide sequence.[2] This spacer can be used to:

-

Separate functional domains of a peptide.

-

Improve the solubility of hydrophobic peptides.

-

Provide a flexible linker between a peptide and a non-peptidic moiety.

Linker for Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, peptide linkers are crucial components of ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[12] A tetrapeptide linker, such as Gly-Gly-Phe-Gly, has been successfully used in approved ADC drugs. The tetra-glycine sequence can also serve as a stable and flexible linker that is susceptible to cleavage by lysosomal enzymes upon internalization into the target cancer cell, thereby releasing the cytotoxic payload.[13] The use of a triglycyl peptide linker has been shown to improve the targeted killing of cancer cells.[14]

Biomaterials and Hydrogel Formation

Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into nanostructured hydrogels.[15][16] This self-assembly is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding of the peptide backbone.[7] While specific studies on Fmoc-Gly-Gly-Gly-Gly-OH hydrogels are limited, its structural similarity to other known gelators suggests its potential in this area. These hydrogels have applications in:

-

3D Cell Culture: Providing a biocompatible scaffold for cell growth.

-

Drug Delivery: Encapsulating and providing sustained release of therapeutic agents.

-

Tissue Engineering: Serving as a matrix for tissue regeneration.

Conclusion

Fmoc-Gly-Gly-Gly-Gly-OH is a highly versatile and valuable reagent for researchers and scientists in peptide chemistry, drug development, and materials science. Its well-defined chemical properties, coupled with the strategic combination of the Fmoc protecting group and a flexible tetra-glycine spacer, enable a wide range of applications from the synthesis of complex peptides to the construction of sophisticated drug delivery systems and biomaterials. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical entity in advancing scientific research and therapeutic innovation.

References

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Assessing Fmoc-Gly-OH Purity.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications.

-

AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Retrieved from [Link]

-

MDPI. (2020). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

ResearchGate. (2021). Self-assembly of Fmoc-tetrapeptides based on the RGDS cell adhesion motif. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-DL-Ala Coupling and Activation.

-

AACR Journals. (2016). A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells. Retrieved from [Link]

-

Chemsrc. (2021). Fmoc-gly-gly-gly-oh | CAS#:170941-79-4. Retrieved from [Link]

-

ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrum of the peptide Gly-Gly-Gly-Gly in.... Retrieved from [Link]

-

PubMed. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. Retrieved from [Link]

-

NIH. (2014). Charge and Sequence Effects on the Self-assembly and Subsequent Hydrogelation of Fmoc-Depsipeptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Self‐assembly pathway and the hydrogel formation mechanism of.... Retrieved from [Link]

-

NIH. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (2015). Hydrogels formed from Fmoc amino acids. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 11. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Charge and Sequence Effects on the Self-assembly and Subsequent Hydrogelation of Fmoc-Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Fmoc-Gly-Gly-Gly-Gly

An In-Depth Technical Guide to Fmoc-Gly-Gly-Gly-Gly: Core Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of Nα-Fmoc-tetraglycine (Fmoc-Gly-Gly-Gly-Gly), a fundamental building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, the foundational principles of Fmoc-based solid-phase peptide synthesis (SPPS), and its strategic applications. We will explore detailed, field-proven protocols for synthesis and purification, emphasizing the causality behind experimental choices to ensure reproducibility and high fidelity. The narrative is grounded in authoritative references, presenting a self-validating system of protocols and analysis that underscores the compound's role in creating advanced peptide-based constructs, from therapeutic peptides to complex bioconjugates like antibody-drug conjugates (ADCs).

Core Molecular and Physicochemical Properties

Fmoc-Gly-Gly-Gly-Gly, or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycylglycine, is an N-terminally protected tetrapeptide. The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for the stepwise, controlled assembly of amino acids into a desired peptide sequence.[1][2] Its specific properties are critical for its handling, storage, and application in synthesis.

The compound typically presents as a white solid and requires storage at 2-8°C to maintain its stability and integrity. Sourcing high-purity material is paramount for successful synthesis, as impurities can lead to undesired side reactions and complex purification challenges.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₄N₄O₇ | [3] |

| Molecular Weight | 468.46 g/mol | [3] |

| CAS Number | 1001202-16-9 | [3] |

| Appearance | White Solid | |

| Typical Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C |

The Cornerstone of Modern Peptide Synthesis: Fmoc Chemistry

The widespread adoption of Fmoc chemistry revolutionized peptide synthesis, offering a milder and more versatile alternative to older methods like Boc chemistry.[4][5] Its success hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[4][6]

Expertise & Experience: The Rationale for Orthogonality

In SPPS, the growing peptide chain is anchored to an insoluble resin support.[5] Two types of protection are required:

-

Temporary N-terminal Protection: The α-amino group of the incoming amino acid must be blocked to prevent self-polymerization. The Fmoc group serves this purpose.[4]

-

Permanent Side-Chain Protection: Reactive amino acid side chains (e.g., the amine in Lysine or the carboxylic acid in Aspartic acid) must be protected throughout the synthesis and are only removed at the final cleavage step. These groups are typically acid-labile (e.g., tBu, Boc, Trt).[4]

The brilliance of the Fmoc strategy is its base-lability. The Fmoc group can be selectively removed with a mild base, such as piperidine, leaving the acid-labile side-chain protecting groups and the acid-labile resin linker completely intact.[6] This prevents degradation of the peptide chain during the iterative synthesis cycles.[4]

Experimental Workflow: Synthesis, Cleavage, and Purification

The following protocols represent a standard, self-validating workflow for the incorporation of Fmoc-Gly-Gly-Gly-Gly into a peptide sequence using manual or automated SPPS.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is an iterative cycle of deprotection, washing, coupling, and more washing. Each step is critical for the final purity of the peptide.

Sources

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-Gly-Gly-Gly-Gly in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-tetraglycine (Fmoc-Gly-Gly-Gly-Gly), a fundamental building block in solid-phase peptide synthesis (SPPS). For researchers, scientists, and drug development professionals, understanding and overcoming the solubility challenges associated with this glycine-rich peptide is paramount for efficient synthesis, purification, and application. This document delves into the molecular factors governing the solubility of Fmoc-Gly-Gly-Gly-Gly, offers a systematic approach to solvent selection, and provides detailed experimental protocols for solubility determination and handling of this often-intractable peptide.

Introduction: The Challenge of Glycine-Rich Sequences

Fmoc-Gly-Gly-Gly-Gly (Fmoc-G4) is a key reagent in the synthesis of peptides and peptidomimetics. However, its unique structure, characterized by a flexible polyglycine backbone, presents significant solubility challenges. The high propensity for intermolecular hydrogen bonding in glycine-rich sequences can lead to the formation of stable secondary structures, most notably β-sheets.[1][2] This aggregation phenomenon is a primary contributor to poor solvation, which can hinder reaction kinetics during peptide synthesis and complicate downstream purification processes.[3]

This guide will provide a foundational understanding of the physicochemical properties of Fmoc-G4 and explore its solubility in a range of commonly used solvents in peptide chemistry. We will examine the theoretical underpinnings of its solubility and provide practical, field-tested methodologies for its effective dissolution.

Physicochemical Properties of Fmoc-Gly-Gly-Gly-Gly

A thorough understanding of the molecular characteristics of Fmoc-G4 is essential for predicting and manipulating its solubility.

| Property | Value | Source |

| Chemical Formula | C21H21N3O6 | |

| Molecular Weight | 411.41 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [4] |

| Storage Temperature | 2-8°C | [4] |

The presence of the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus significantly influences the overall solubility profile of the tetraglycine peptide.[5] While the peptide backbone is composed of the simplest amino acid, glycine, the repeating nature of this residue creates a highly ordered structure prone to self-assembly.

Theoretical Framework for Fmoc-Gly-Gly-Gly-Gly Solubility

The solubility of a peptide is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent.[6] For Fmoc-G4, the following factors are of paramount importance:

-

Intermolecular Hydrogen Bonding: The amide bonds of the peptide backbone are capable of forming strong hydrogen bonds with neighboring peptide chains. In the case of the flexible tetraglycine sequence, this can lead to the formation of highly organized and insoluble β-sheet structures.[1][2]

-

Hydrophobicity of the Fmoc Group: The large, aromatic Fmoc group imparts significant hydrophobic character to the molecule, favoring solubility in nonpolar organic solvents.

-

Polarity of the Peptide Backbone: The repeating glycine units, while individually simple, collectively create a polar backbone. This polarity requires solvents capable of effectively solvating the amide bonds.

-

Solvent Effects: The ideal solvent must be able to disrupt the intermolecular hydrogen bonds that lead to aggregation while also accommodating both the hydrophobic Fmoc group and the polar peptide backbone.[7]

Logical Flow for Solvent Selection

Caption: A decision-making workflow for selecting an appropriate solvent system for Fmoc-Gly-Gly-Gly-Gly.

Solubility of Fmoc-Gly-Gly-Gly-Gly in Common Solvents

Based on empirical evidence and theoretical considerations, the solubility of Fmoc-G4 in various solvents can be summarized as follows:

| Solvent | Abbreviation | Polarity | Expected Solubility of Fmoc-G4 | Rationale & Remarks |

| Dimethylformamide | DMF | Polar Aprotic | High | The most commonly used solvent for SPPS. It effectively solvates the peptide backbone and the Fmoc group. However, aggregation can still occur at high concentrations. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Very High | Often considered a superior solvent to DMF for difficult or aggregating sequences due to its excellent solvating properties.[2][7] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | A strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds.[8][9] Often used as a co-solvent to enhance solubility.[2] |

| Dichloromethane | DCM | Nonpolar | Moderate to Low | Can solvate the hydrophobic Fmoc group but is less effective at solvating the polar peptide backbone, potentially leading to aggregation.[7] Often used in solvent mixtures.[10] |

| Acetonitrile | ACN | Polar Aprotic | Low | Generally a poor solvent for larger, protected peptides, though it may have some utility in purification.[11] |

| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group and the tendency for β-sheet formation in the aqueous environment lead to insolubility.[9] |

| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Low to Insoluble | While polar, these protic solvents are generally not effective in dissolving protected peptides like Fmoc-G4.[9] |

Experimental Protocols

Protocol for General Solubility Testing

This protocol provides a systematic approach to determine the solubility of Fmoc-G4 in a given solvent.

Materials:

-

Fmoc-Gly-Gly-Gly-Gly

-

Selected solvents (e.g., DMF, NMP, DMSO)

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Sample Preparation: Weigh a small, precise amount of Fmoc-Gly-Gly-Gly-Gly (e.g., 1-2 mg) into a clean, dry vial.

-

Initial Solvent Addition: Add a small volume of the chosen solvent to the vial to achieve a high target concentration (e.g., 10 mg/mL).

-

Mixing: Vortex the vial vigorously for 30-60 seconds.[8]

-

Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

-

Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Avoid excessive heating.

-

Re-evaluation: After sonication, visually inspect the solution again. A clear, particle-free solution indicates complete dissolution at that concentration.

-

Dilution Series (Optional): If the peptide is soluble at the initial concentration, a dilution series can be prepared to determine the approximate solubility limit.

Workflow for Solubility Determination

Caption: A step-by-step experimental workflow for assessing the solubility of Fmoc-Gly-Gly-Gly-Gly.

Protocol for Solubilizing Aggregated Fmoc-G4

For instances where Fmoc-G4 proves to be particularly difficult to dissolve, the use of chaotropic salts can be effective.

Materials:

-

Aggregated Fmoc-Gly-Gly-Gly-Gly

-

DMF or NMP

-

Lithium Chloride (LiCl)

Procedure:

-

Prepare Chaotropic Solvent: Prepare a solution of 0.8 M LiCl in DMF or NMP.[12]

-

Initial Dissolution Attempt: Add the chaotropic solvent to the vial containing the aggregated Fmoc-G4.

-

Mixing and Sonication: Vortex and sonicate the mixture as described in the general solubility testing protocol. The chaotropic salt will help disrupt the intermolecular hydrogen bonds responsible for aggregation.

-

Application Considerations: Be aware that the presence of LiCl may interfere with certain downstream applications. If necessary, the peptide may need to be precipitated and re-dissolved in a different solvent system after the initial solubilization.

Conclusion

The solubility of Fmoc-Gly-Gly-Gly-Gly is a critical parameter that dictates its successful application in peptide synthesis and other areas of chemical and biological research. While its glycine-rich sequence predisposes it to aggregation and poor solubility, a systematic approach to solvent selection and the use of appropriate experimental techniques can overcome these challenges. Polar aprotic solvents such as DMF, NMP, and DMSO are the primary choices for dissolving Fmoc-G4. In cases of significant aggregation, the use of chaotropic agents can be an effective strategy. The protocols and data presented in this guide are intended to provide researchers with the necessary tools to effectively handle this important but challenging peptide building block.

References

- BenchChem. (2025). Technical Support Center: Improving Solubility of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.

- Creative Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- JPT Peptide Technologies. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Kilobio. (2025). Fmoc-Gly-OH Solubility Secrets: Make Your Experiments More Efficient!.

- Fengchen Group Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers.

- Chem-Impex. (n.d.). Fmoc-glycine.

- Creative Peptides. (n.d.). Peptide Solubility Testing.

- Bio-Synthesis Inc. (2017). Analysis of Proteins and Peptides.

- Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.

- National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem.

- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.

- Bachem. (2021). Peptide solubility.

- Biotage. (2023). Green solvents for solid phase peptide synthesis.

- PubMed. (1994). Solvents for solid-phase peptide synthesis.

- GenicBio. (n.d.).

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis - PMC.

- APExBIO. (n.d.). Fmoc-Gly-OH – Protected Amino Acid.

- MedChemExpress. (n.d.). Fmoc-Gly-Gly-Phe-OH | ADC Linker.

- Sigma-Aldrich. (n.d.). Fmoc-Gly-Gly-Gly-OH: Lysosomally Cleavable Linker for ADCs.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)

- BenchChem. (2025). Managing aggregation of peptides containing Fmoc-Gly-DL-Ala.

- Chem-Impex. (n.d.). Fmoc-Gly-Gly-Gly-OH.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-Gly-OH: Synthesis, Characterization, and Applications

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-tetraglycine (Fmoc-Gly-Gly-Gly-Gly-OH) is a critical building block in modern peptide chemistry and drug development. Its structure, featuring a sequence of four glycine residues with a base-labile Fmoc protecting group at the N-terminus, presents both unique opportunities and significant synthetic challenges. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-Gly-Gly-Gly-Gly-OH, from its fundamental properties to advanced synthetic protocols and applications. Drawing upon field-proven insights, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis and utilization of this tetrapeptide.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific reproducibility. The definitive identifiers and key physicochemical properties for Fmoc-Gly-Gly-Gly-Gly-OH are summarized below.

| Identifier/Property | Value | Reference |

| CAS Number | 1001202-16-9 | [1][2] |

| Molecular Formula | C23H24N4O7 | [1] |

| Molecular Weight | 468.46 g/mol | [1] |

| Appearance | White to off-white powder/solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of Fmoc-Gly-Gly-Gly-Gly-OH: Navigating the Challenges of Aggregation

The synthesis of glycine-rich sequences via solid-phase peptide synthesis (SPPS) is notoriously challenging due to the high propensity for on-resin aggregation.[4][5] The lack of side chains in glycine residues allows for the formation of extensive intermolecular hydrogen bonding, leading to the formation of stable secondary structures, such as β-sheets. This aggregation can physically encapsulate the growing peptide chain, hindering the access of reagents and leading to incomplete reactions and the formation of deletion sequences.[6]

This section details a robust protocol for the synthesis of Fmoc-Gly-Gly-Gly-Gly-OH, incorporating strategies to mitigate aggregation and ensure a high-purity product.

Logical Workflow for Fmoc-Gly-Gly-Gly-Gly-OH Synthesis

Caption: General workflow for the solid-phase synthesis of Fmoc-Gly-Gly-Gly-Gly-OH.

Detailed Experimental Protocol: Solid-Phase Synthesis

This protocol is designed for a 0.25 mmol scale synthesis.

1. Resin Preparation and First Amino Acid Loading:

-

Rationale: 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin is selected to minimize the risk of diketopiperazine formation, a common side reaction with glycine residues.

-

Procedure:

-

Swell 2-Cl-Trt-Cl resin (0.4 g, loading ~0.7 mmol/g) in dichloromethane (DCM, 5 mL) for 30 minutes in a fritted reaction vessel.

-

Drain the DCM.

-

In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents, 0.5 mmol, 148.6 mg) and N,N-diisopropylethylamine (DIPEA) (4 equivalents, 1.0 mmol, 174 µL) in DCM (5 mL).

-

Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

2. Chain Elongation (Cycles 2-4):

-

Rationale: To combat aggregation, a combination of a highly solvating solvent (NMP) and an efficient coupling reagent (HBTU) is employed. For particularly difficult couplings, the use of a backbone-protected dipeptide, such as Fmoc-Gly-(Dmb)Gly-OH, is recommended to disrupt secondary structure formation.[3]

-

Procedure for each cycle:

-

Fmoc Deprotection:

-

Add 20% piperidine in N,N-dimethylformamide (DMF) (5 mL) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 0.75 mmol, 222.9 mg), HBTU (2.9 equivalents, 0.725 mmol, 274.8 mg) in DMF (5 mL).

-

Add DIPEA (6 equivalents, 1.5 mmol, 261 µL) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. A Kaiser test can be performed on a small sample of beads to confirm the completion of the coupling (a negative test indicates a complete reaction).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

3. Cleavage and Deprotection:

-

Rationale: A standard trifluoroacetic acid (TFA) cleavage cocktail is used to cleave the peptide from the resin and remove any side-chain protecting groups (though none are present in this sequence).

-

Procedure:

-

Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification and Characterization

The crude Fmoc-Gly-Gly-Gly-Gly-OH will contain deletion sequences and other impurities necessitating purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). Subsequent characterization is crucial to confirm the identity and purity of the final product.

Purification Protocol: RP-HPLC

-

Rationale: The hydrophobic Fmoc group allows for effective purification by RP-HPLC. A C18 column is a standard choice for peptide purification. The gradient must be optimized to ensure good separation of the target peptide from closely eluting impurities.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Purify the peptide by preparative RP-HPLC using the conditions outlined in the table below.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

| Parameter | Condition |

| Column | C18, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-60% B over 30 minutes (example, may require optimization) |

| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column) |

| Detection | UV at 220 nm and 254 nm |

Characterization Data

| Analysis Method | Expected Result |

| LC-MS (ESI+) | Calculated [M+H]⁺: 469.17. Observed mass should be within ± 0.2 Da. |

| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm) and the glycine methylene protons. |

| Purity (Analytical HPLC) | >95% (as determined by peak area integration at 220 nm) |

Applications in Research and Drug Development

Fmoc-Gly-Gly-Gly-Gly-OH and the corresponding tetra-glycine motif are utilized in several areas of biomedical research and drug development.

-

Linker Technology: The tetra-glycine sequence can serve as a flexible and hydrophilic spacer in more complex molecular constructs, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[7] Its incorporation can improve the solubility and pharmacokinetic properties of the conjugate.[8]

-

Peptide-Based Biomaterials: Glycine-rich sequences can self-assemble into various nanostructures, such as nanotubes and nanovesicles, which are being explored as potential drug delivery vehicles.[9]

-

Study of Aggregation-Prone Peptides: As a model for aggregation-prone sequences, Fmoc-Gly-Gly-Gly-Gly-OH can be used to study the mechanisms of peptide aggregation and to test the efficacy of aggregation inhibitors.[4]

Logical Relationship in Drug Delivery Application

Caption: Role of a tetra-glycine linker in a targeted drug delivery system.

Conclusion

Fmoc-Gly-Gly-Gly-Gly-OH is a valuable, albeit challenging, reagent in the field of peptide science. A thorough understanding of the principles of Fmoc-based SPPS, coupled with strategies to mitigate the inherent aggregation propensity of poly-glycine sequences, is essential for its successful synthesis and application. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this tetrapeptide in their pursuit of novel therapeutics and advanced biomaterials. By adhering to these field-proven methodologies, the synthesis of high-purity Fmoc-Gly-Gly-Gly-Gly-OH can be achieved, paving the way for its successful incorporation into a wide range of innovative applications.

References

- Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(5), 693–696.

- Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Pharmaffiliates. (n.d.). Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycylglycyl-. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Iannuccelli, V., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 25(6), 1349. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. Retrieved from [Link]

-

MDPI. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

ACS Publications. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

-

ResearchGate. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

PubMed Central. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]

-

PubMed. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Retrieved from [Link]

-

Scholarly Commons. (2019). Solid Phase Peptide Synthesis and Mass Spectrometry Analysis. Retrieved from [Link]

-

ResearchGate. (2021). and His-Rich Peptides: Functionally Versatile Compounds with Potential Multi-Purpose Applications. Retrieved from [Link]

-

MDPI. (2018). Peptide-Based Drug Delivery Systems. Retrieved from [Link]

-

Semantic Scholar. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Glycopeptides in Targeted Drug Delivery - Creative Peptides [creative-peptides.com]

- 8. Peptide-Based Drug Delivery Systems [mdpi.com]

- 9. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Abstract

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS).[1][][3] Its widespread adoption is not a matter of chance, but a testament to its unique chemical properties that offer a blend of stability and selective lability, paving the way for the efficient and high-fidelity assembly of complex peptide chains.[4] This technical guide provides a comprehensive exploration of the Fmoc group's central role in peptide synthesis, delving into the core principles of its chemistry, the mechanistic underpinnings of its application, and field-proven protocols for its successful implementation. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, bridging theoretical knowledge with practical application in the synthesis of peptides for research, diagnostics, and therapeutic development.

The Strategic Imperative of Protecting Groups in Peptide Synthesis

The synthesis of a peptide, a precisely ordered chain of amino acids, is a feat of controlled chemistry.[5][6] Each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group. To orchestrate the formation of a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functionalities must be temporarily masked or "protected" to prevent unwanted side reactions, such as polymerization or self-coupling.[7][8]

The success of any peptide synthesis strategy hinges on the judicious use of protecting groups. An ideal protecting group exhibits the following characteristics:

-

Ease of Introduction: It can be readily attached to the desired functional group.

-

Stability: It remains intact throughout the various steps of peptide chain elongation.[7]

-

Selective Cleavage: It can be removed under specific conditions that do not affect other protecting groups or the integrity of the growing peptide chain.[5][7]

This principle of selective removal under distinct chemical conditions is known as orthogonality , a cornerstone of modern peptide synthesis.[5][9] The Fmoc/tBu (tert-butyl) strategy, which is the focus of this guide, exemplifies a truly orthogonal system.[7][10]

The Fmoc Group: Structure, Properties, and Strategic Advantages

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become the dominant choice for the temporary protection of the α-amino group in SPPS.[3][11]

Chemical Structure and Introduction

The Fmoc group is introduced by reacting the α-amino group of an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored due to its greater stability.[4][12]

The Lynchpin of Lability: The Deprotection Mechanism

The utility of the Fmoc group lies in its facile removal under mild basic conditions, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4][11][13] The deprotection proceeds via a β-elimination mechanism:

-

A base, typically piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring system.[4][13]

-

This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide.[13]

-

The highly reactive DBF is then trapped by the secondary amine to form a stable adduct.[11][13]

This deprotection reaction is a critical step in the cyclical process of peptide chain elongation in Fmoc-SPPS.

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine (Base)", fillcolor="#F1F3F4"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="Base abstracts\nC9 proton"]; Piperidine -> Intermediate; Intermediate -> Free_Amine [label="β-elimination"]; Intermediate -> DBF; DBF -> Adduct [label="Trapped by\nPiperidine"]; Piperidine -> Adduct; } caption [label="Fmoc deprotection mechanism.", shape=plaintext, fontsize=10];

The Ascendancy of Fmoc over Boc Chemistry

Prior to the widespread adoption of the Fmoc strategy, the tert-butyloxycarbonyl (Boc) protection scheme was the standard. The Boc/Bzl (benzyl) strategy relies on graded acid lability for deprotection.[5] However, the Fmoc/tBu strategy offers several key advantages:

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Base-labile (Fmoc) | Acid-labile (Boc) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Moderately strong acid (e.g., TFA) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Orthogonality | Fully orthogonal[7] | Quasi-orthogonal[7] |

| Key Advantages | Milder conditions, reduced side reactions for acid-sensitive residues, easier automation.[][3][][15] | Can be advantageous for hydrophobic peptides prone to aggregation.[16] |

The milder deprotection conditions of the Fmoc strategy are particularly beneficial for the synthesis of long peptides and those containing sensitive amino acids, minimizing side reactions such as peptide chain cleavage or modification.[]

The Rhythmic Heartbeat of Peptide Synthesis: The Fmoc-SPPS Cycle

Solid-phase peptide synthesis using the Fmoc strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[1]

// Nodes Start [label="Start with\nFmoc-AA-Resin", shape=ellipse, fillcolor="#F1F3F4"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="2. Washing\n(DMF)", fillcolor="#FBBC05"]; Coupling [label="3. Amino Acid Coupling\n(Activated Fmoc-AA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="4. Washing\n(DMF)", fillcolor="#FBBC05"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Cleavage\n& Deprotection", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label=" Yes "]; Repeat -> End [label=" No "]; } caption [label="The cyclical workflow of Fmoc solid-phase peptide synthesis.", shape=plaintext, fontsize=10];

Step 1: Resin Preparation and Swelling

The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid (e.g., Wang resin) or an amide (e.g., Rink Amide resin).[1][17] The resin must be swelled in an appropriate solvent, usually DMF, to allow for the efficient diffusion of reagents.[1][18]

Step 2: Fmoc Deprotection

The N-terminal Fmoc group of the resin-bound amino acid is removed as described in Section 2.2. This step liberates the α-amino group, making it available for coupling with the next amino acid.

Step 3: Amino Acid Coupling

The incoming Fmoc-protected amino acid is activated to facilitate peptide bond formation. The carboxyl group of the amino acid is converted into a more reactive species. This is typically achieved using a coupling reagent.

Common Coupling Reagents in Fmoc-SPPS:

| Class | Examples | Characteristics |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast, efficient, and widely used.[18][19] HATU is particularly effective for sterically hindered couplings.[19] |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency and low racemization.[18][19] |

| Carbodiimides | DCC, DIC | Often used with additives like HOBt to reduce side reactions and racemization.[20][21] |

The activated amino acid is then added to the resin, where it reacts with the free N-terminal amine to form a peptide bond.[22]

Step 4: Washing

After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.[23] This is crucial for preventing side reactions and ensuring the purity of the final peptide.[22]

Monitoring the Synthesis

The progress of the synthesis can be monitored at various stages. The release of the dibenzofulvene-piperidine adduct during deprotection can be quantified by UV spectrophotometry, providing a measure of the extent of Fmoc removal.[11][24] The presence of free primary amines after deprotection and their absence after coupling can be qualitatively assessed using the Kaiser test.[24]

The Final Act: Cleavage and Purification

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers."[1][4][18] Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are crucial for quenching reactive cationic species generated during cleavage, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[25]

Following cleavage, the crude peptide is precipitated with a non-polar solvent like cold diethyl ether, isolated, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[25]

Navigating Challenges: Common Side Reactions and Troubleshooting

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the yield and purity of the final product.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially during the basic Fmoc deprotection step.[26] This can lead to the formation of β-peptides or other by-products upon ring opening.[26]

-

Racemization: The α-carbon of an activated amino acid can be susceptible to epimerization, particularly for residues like histidine and cysteine.[25][27] Careful selection of coupling reagents and conditions is critical to minimize this risk.[25]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[26]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, hindering the diffusion of reagents and leading to incomplete reactions.[28] Using alternative solvents like N-methylpyrrolidone (NMP) or performing reactions at elevated temperatures can help mitigate this issue.[24][28]

Troubleshooting Incomplete Fmoc Deprotection:

A common issue in SPPS is incomplete removal of the Fmoc group. A negative or weak Kaiser test after deprotection is a key indicator.[24] Potential causes and solutions include:

-

Degraded Reagents: Use fresh, high-quality piperidine.[24]

-

Incorrect Concentration: Ensure the deprotection solution is 20% piperidine in DMF.[24]

-

Insufficient Reaction Time: For "difficult" sequences, extend the deprotection time.[24]

-

Peptide Aggregation: Perform deprotection at a higher temperature or use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[24]

Experimental Protocols

The following are standardized, step-by-step methodologies for the key manual stages of Fmoc-SPPS, based on a 0.1 mmol synthesis scale.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., 100 mg of Rink Amide resin for a 0.1 mmol scale) into a reaction vessel.[25]

-

Add approximately 10 mL of DMF per gram of resin.[25]

-

Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[4][25]

-

Drain the solvent from the reaction vessel.[25]

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.[4][25]

-

Agitate the mixture for an initial 3 minutes, then drain the solution.[4][25]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

-

Drain the deprotection solution.[25]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling (Using HATU)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.[25]

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[25]

-

Immediately add the activated amino acid solution to the deprotected resin.[25]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[25]

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[18]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Peptide Precipitation

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[18]

-

After the final amino acid coupling and deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[4]

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5).[25]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[25]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[25]

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4][25]

-

Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[4][25]

Conclusion: The Enduring Legacy and Future of Fmoc Chemistry

The Fmoc protecting group has fundamentally reshaped the field of peptide synthesis. Its unique combination of stability and mild, selective lability forms the bedrock of a robust and versatile orthogonal protection strategy that has enabled the routine synthesis of increasingly complex peptides.[4][5] The Fmoc/tBu approach has not only facilitated groundbreaking research in biology and medicine but has also become the workhorse for the commercial production of peptide-based therapeutics. As the demand for synthetic peptides continues to grow, the principles and protocols outlined in this guide will remain central to the endeavors of scientists and researchers in both academic and industrial settings. The continued refinement of Fmoc-based methodologies, including the development of novel resins, coupling reagents, and automation platforms, promises to further expand the horizons of what is achievable in the world of peptide science.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-service landing page.

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. (n.d.). BenchChem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29). SpringerLink.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). National Institutes of Health.

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.). BOC Sciences.

- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia.

- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (2025, December). BenchChem.

- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.

- What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025, May 19). YouTube.

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem. (n.d.). BenchChem.

- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.). Biosynth.

- Overview of Fmoc Amino Acids - ChemPep. (n.d.). ChemPep.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (2000). National Library of Medicine.

- Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.). Springer Nature.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.). BOC Sciences.

- T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.). Slideshare.

- Peptide Synthesis - FAQ | AAPPTEC. (n.d.). AAPPTEC.

- Fmoc Solid-Phase Peptide Synthesis - PubMed. (2015). National Library of Medicine.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (n.d.). BenchChem.

- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... - ResearchGate. (n.d.). ResearchGate.

- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.). BenchChem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem.

- Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Merck Millipore.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio.

- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). ChemPep.

- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5). Bachem.

- What do you do when your peptide synthesis fails? - Biotage. (2023, February 7). Biotage.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

- 19. file.globalso.com [file.globalso.com]

- 20. bachem.com [bachem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. bachem.com [bachem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. chempep.com [chempep.com]

- 28. biotage.com [biotage.com]

An In-depth Technical Guide to Fmoc-Protected Oligoglycines: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected oligoglycines, a class of molecules with increasing significance in drug development, biomaterials science, and nanotechnology. We will delve into the foundational principles of their synthesis, purification, and characterization, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.

The Cornerstone of Modern Peptide Synthesis: The Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a lynchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1] Its widespread use is attributed to its unique lability under mild basic conditions, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1] This strategic orthogonality is fundamental to the successful synthesis of complex peptides.

The Fmoc group, a carbamate, temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the synthesis process.[1] It is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored for its greater stability and reduced propensity for side reactions.[1]

The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature acidifies the proton at the C9 position. This allows for its removal through a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine such as piperidine.[1]

Synthesis of Fmoc-Protected Oligoglycines via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of oligoglycines is most efficiently achieved using SPPS. This method involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support, known as a resin.

The SPPS Workflow: A Cyclical Process

The SPPS of Fmoc-protected oligoglycines follows a cyclical workflow, as illustrated in the diagram below. Each cycle extends the peptide chain by one glycine residue and consists of two main steps: deprotection and coupling.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Critical Considerations in Oligoglycine Synthesis

While glycine is the simplest amino acid, the synthesis of long oligoglycine sequences presents unique challenges.[2] The repetitive nature of the sequence can lead to strong inter-chain aggregation, hindering reagent accessibility and leading to incomplete reactions.

Key Experimental Choices and Their Rationale:

-

Resin Selection: The choice of resin is critical. For C-terminal carboxylic acids, a 2-chlorotrityl chloride resin is often employed to suppress diketopiperazine formation, a common side reaction at the dipeptide stage.[3]

-

Coupling Reagents: Efficient coupling is paramount. A combination of a coupling agent (e.g., DIC) and an additive (e.g., HOBt) is commonly used to activate the incoming Fmoc-glycine. Pre-activated Fmoc-Gly-Gly-OH units can also be utilized for the synthesis of poly-glycine segments to improve efficiency.[4]

-

Deprotection Conditions: The standard deprotection cocktail is 20% piperidine in a suitable solvent like dimethylformamide (DMF).[4][5] The reaction time needs to be optimized to ensure complete Fmoc removal without causing unwanted side reactions.

-

Microwave-Assisted Synthesis: To overcome aggregation and improve reaction kinetics, microwave-assisted SPPS can be a valuable tool. The focused heating can disrupt secondary structures and accelerate both coupling and deprotection steps.

Detailed Experimental Protocol: Synthesis of Fmoc-(Gly)₅-OH

This protocol outlines the manual synthesis of Fmoc-pentaglycine on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Subsequent Cycles (4 repetitions):

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF and DCM.

-

Coupling: Couple the next Fmoc-Gly-OH using the same activation and coupling procedure as in step 2.

-

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.[1]

-

Purification and Characterization: Ensuring Purity and Identity

Achieving high purity is critical for the intended application of the synthesized oligoglycines.[2] A multi-step approach involving purification followed by rigorous characterization is essential.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying synthetic peptides.[6] This technique separates the target peptide from impurities based on hydrophobicity.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 reverse-phase | The non-polar stationary phase effectively retains the peptide. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | Linear gradient of Mobile Phase B | Gradually increases the organic content to elute peptides based on their hydrophobicity. |

| Detection | UV at 215-220 nm | Wavelength at which the peptide bond absorbs light.[6] |

Characterization Techniques

A combination of analytical techniques is employed to confirm the identity and purity of the final product.

-

Analytical HPLC: Used to determine the purity of the purified peptide.[7] The peak area of the target peptide relative to the total peak area gives a quantitative measure of purity.

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) are used to determine the molecular weight of the peptide, confirming its identity.[6][8] High-resolution mass spectrometry can provide highly accurate mass data.

-

Amino Acid Analysis (AAA): This is the only method to determine the net peptide content.[6] The peptide is hydrolyzed to its constituent amino acids, which are then quantified. This analysis accounts for the presence of water and counter-ions (like TFA) in the final lyophilized product.[6]

Caption: Workflow for the purification and characterization of synthetic oligoglycines.

Applications of Fmoc-Protected Oligoglycines

The unique properties of Fmoc-protected oligoglycines, particularly their propensity for self-assembly, have made them valuable in a range of applications.

Biomaterials and Tissue Engineering

The Fmoc group, with its aromatic nature, can drive the self-assembly of oligoglycines into nanostructures like fibers and hydrogels through π-π stacking and hydrogen bonding.[9][10][11] These hydrogels are of great interest for tissue engineering as they can form 3D scaffolds that support cell growth.[12] By incorporating bioactive sequences like RGD, these materials can be made cell-adhesive, further enhancing their utility in regenerative medicine.[12][13]

Drug Delivery

The self-assembling nature of Fmoc-oligoglycines can be harnessed to create nanocarriers for drug delivery.[10] The resulting hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[14][15][16] This is particularly promising for localized drug delivery to target tissues, potentially reducing systemic side effects.[17] The mechanical properties and release kinetics of these hydrogels can be tuned by modifying the oligoglycine sequence or by co-assembling with other Fmoc-amino acids.[9]

Peptoid Synthesis

N-substituted glycine oligomers, or peptoids, are a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability.[3] Fmoc-glycine is a key building block in the "monomer approach" to peptoid synthesis, which mirrors Fmoc-based SPPS.[3] This allows for the creation of diverse libraries of peptoids for drug discovery and other biomedical applications.

Caption: Key application areas of Fmoc-protected oligoglycines.

Troubleshooting Common Challenges

The synthesis of oligoglycines can be prone to certain difficulties. Below is a table outlining common challenges and field-proven solutions.

| Challenge | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete coupling due to peptide aggregation. | Increase the concentration of amino acid and coupling reagents.[18] Consider using microwave-assisted synthesis to disrupt secondary structures. |

| Deletion Sequences | Inefficient deprotection or coupling. | Double couple amino acids, especially after proline or in repetitive sequences.[18] Ensure sufficient deprotection time. |

| Aspartimide Formation | Base-catalyzed side reaction involving aspartic acid residues (if included in the sequence). | Use protecting groups for the aspartic acid side chain that are less prone to this rearrangement.[18] |

| Difficult Purification | Co-elution of closely related impurities. | Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or ion-pairing agent. |

Conclusion

Fmoc-protected oligoglycines are versatile and powerful tools in the hands of researchers and drug development professionals. A thorough understanding of their synthesis, purification, and characterization is essential for harnessing their full potential. The ability of these simple building blocks to self-assemble into complex, functional materials opens up exciting avenues for innovation in biomaterials, drug delivery, and beyond. By carefully considering the experimental parameters and employing robust analytical techniques, high-quality oligoglycines can be reliably produced for a wide range of advanced applications.

References